3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid
Description
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-15-7-9-4-2-8(3-5-9)6-10(12)11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
XILCDBNARBEHNZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, other methods such as direct arylation and Heck-type reactions may also be employed .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the 2-oxopropanoic acid moiety can act as a reactive site for further chemical modifications. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and functional differences between 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid and its analogs:
Electronic and Steric Effects
- Methoxymethyl vs. Hydroxyl: The methoxymethyl group provides moderate electron donation via the ether oxygen, increasing lipophilicity compared to the polar hydroxyl group in 3-(4-hydroxyphenyl)-2-oxopropanoic acid. This difference may enhance membrane permeability and reduce metabolic conjugation (e.g., glucuronidation) .
- Benzyloxy vs.
- Nitro Substituent: The nitro group in 3-(2-methyl-6-nitrophenyl)-2-oxopropanoic acid () is strongly electron-withdrawing, making the compound more electrophilic and reactive in nucleophilic substitution reactions .
Biological Activity
3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
This compound features a methoxymethyl group attached to a phenyl ring, contributing to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values suggest its efficacy is comparable to or exceeds that of standard antibiotics like ampicillin.
| Pathogen | MIC (mg/mL) | Comparison with Ampicillin |
|---|---|---|
| Staphylococcus aureus | 0.015 | More effective |
| Bacillus cereus | 0.020 | Comparable |
| Escherichia coli | 0.050 | Less effective |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In various cancer cell lines, it has shown the ability to inhibit cell proliferation and induce apoptosis. For instance, studies involving human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects.
- Membrane Disruption : Its antimicrobial properties may stem from its ability to disrupt microbial cell membranes, leading to cell lysis.
Case Studies
- Antibacterial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics. The study concluded that it could serve as a lead compound for developing new antibacterial agents .
- Cancer Cell Line Research : In a comparative study involving multiple cancer cell lines, this compound was shown to outperform several existing chemotherapeutic agents in terms of inducing apoptosis .
Q & A
Q. What structural analogs are critical for SAR studies to optimize bioactivity?
- Answer : Replace the methoxymethyl with:
- Hydroxymethyl : Assess impact on hydrogen bonding.
- Ethyl : Evaluate steric effects.
- Nitro : Test electron-withdrawing properties.
Synthesize derivatives via reductive amination or Suzuki coupling. Test in enzyme inhibition assays (IC) and compare with parent compound. QM/MM simulations identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
